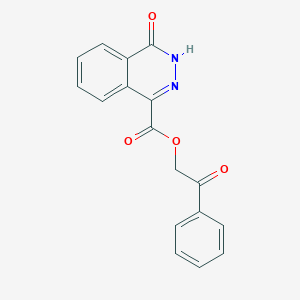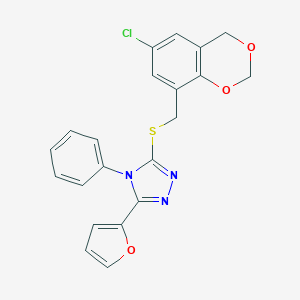![molecular formula C26H28N2O5 B299723 N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B299723.png)
N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide, commonly known as TMB-4, is a small molecule drug that has shown promising results in various scientific research studies. TMB-4 is a synthetic compound that belongs to the family of benzamides and has a molecular weight of 568.69 g/mol. It is a potent inhibitor of the enzyme myeloperoxidase (MPO), which plays a crucial role in the inflammatory response of the body.
Wirkmechanismus
TMB-4 inhibits the activity of myeloperoxidase (N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide), an enzyme that plays a crucial role in the inflammatory response of the body. N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide is involved in the production of reactive oxygen species (ROS) and the formation of oxidized lipids and proteins, which contribute to tissue damage and inflammation. TMB-4 binds to the active site of N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide and prevents its activity, thereby reducing the production of ROS and oxidized lipids and proteins.
Biochemical and Physiological Effects:
TMB-4 has been shown to have various biochemical and physiological effects in various scientific research studies. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various animal models of inflammation. TMB-4 has also been shown to protect against oxidative stress-induced damage in neuronal cells by reducing the production of ROS and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Vorteile Und Einschränkungen Für Laborexperimente
TMB-4 has several advantages for lab experiments, such as its potent inhibitory activity against N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide and its ability to reduce the levels of pro-inflammatory cytokines and chemokines. However, TMB-4 has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on TMB-4. One direction is to investigate its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Another direction is to study its neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to optimize the synthesis method of TMB-4 and to develop more water-soluble forms of the compound.
Synthesemethoden
TMB-4 is synthesized in a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4,5-trimethoxybenzylamine with benzyl chloroformate to form N-benzyl-3,4,5-trimethoxybenzylamine. The second step involves the reaction of N-benzyl-3,4,5-trimethoxybenzylamine with 2-oxo-2-phenylethyl isocyanate to form N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide. The final product is then purified through column chromatography to obtain a pure form of TMB-4.
Wissenschaftliche Forschungsanwendungen
TMB-4 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. TMB-4 has been found to be effective in reducing the levels of pro-inflammatory cytokines and chemokines in various animal models of inflammation. It has also been shown to protect against oxidative stress-induced damage in neuronal cells.
Eigenschaften
Produktname |
N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide |
|---|---|
Molekularformel |
C26H28N2O5 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
N-[1-oxo-3-phenyl-1-[(3,4,5-trimethoxyphenyl)methylamino]propan-2-yl]benzamide |
InChI |
InChI=1S/C26H28N2O5/c1-31-22-15-19(16-23(32-2)24(22)33-3)17-27-26(30)21(14-18-10-6-4-7-11-18)28-25(29)20-12-8-5-9-13-20/h4-13,15-16,21H,14,17H2,1-3H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
BAWMCMDWVWTQMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)




![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)